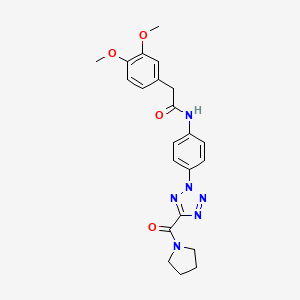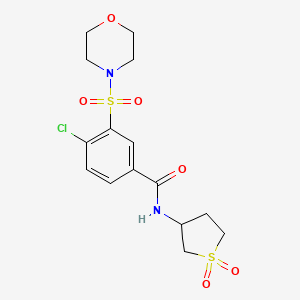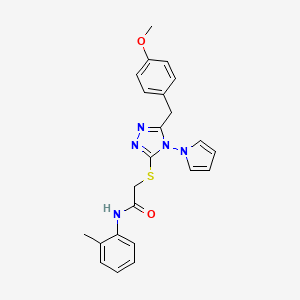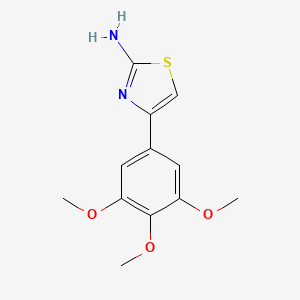
2-(3,4-dimethoxyphenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3,4-dimethoxyphenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a dimethoxyphenyl group, a tetrazole ring, and a pyrrolidine moiety, which are common in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists, indicating a methodological approach to introducing the pyrrolidine group into the molecule . Another study reported the synthesis of imidazo[1,2-a]pyridine analogues with a 2-(3,4-dimethoxyphenyl) moiety, which could provide insights into the synthetic routes for attaching the dimethoxyphenyl group to the core structure .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the structure of N-(4,6-dimethylpyrid-2-yl)acetamide derivatives was elucidated, showing planarity and intramolecular hydrogen bonding contributing to the stability of the molecule . This information could be relevant when considering the conformational aspects of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of creating novel hybrid molecules. A study synthesized hybrids bearing a phenoxy-N-phenylacetamide unit through multi-component reactions, indicating the potential for diverse chemical transformations involving the acetamide moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related acetamides have been characterized. For instance, the crystal structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, revealing the influence of halogen substituents on the molecular geometry and intermolecular interactions . These findings could be extrapolated to predict the properties of the compound of interest, such as solubility, melting point, and stability.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
- Antimicrobial Activity : Compounds incorporating similar structural motifs have been synthesized and evaluated for their antimicrobial properties. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have shown Src kinase inhibitory and anticancer activities, indicating potential for development as therapeutic agents (Fallah-Tafti et al., 2011).
Novel Synthetic Methodologies
- Synthetic Approaches : Research has focused on developing novel synthetic methodologies for creating complex molecules, including those with potential medicinal applications. For example, the synthesis and characterization of new polyimides derived from pyridine-bridged aromatic dianhydride and various diamines highlight advances in material science that could be relevant to the synthesis and application of the compound of interest (Wang et al., 2006).
Therapeutic Agent Development
- Inhibitory and Therapeutic Agents : The development of specific inhibitory compounds based on detailed structural analyses, such as orthometallated amidine complexes of palladium, platinum, and nickel(II), provides a foundation for creating targeted therapeutic agents. These studies offer insights into the design and synthesis of new compounds with potential medicinal applications (Barker et al., 1991).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-31-18-10-5-15(13-19(18)32-2)14-20(29)23-16-6-8-17(9-7-16)28-25-21(24-26-28)22(30)27-11-3-4-12-27/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXNLRSLOZWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2553517.png)

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)
![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)
![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)




![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)
![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)
